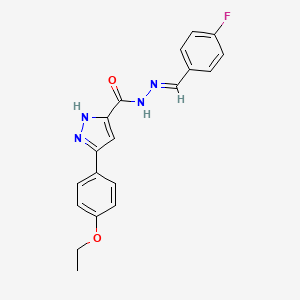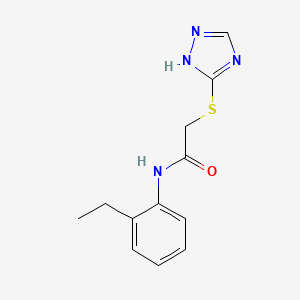![molecular formula C22H25FN2O2 B5565230 (1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)
(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane" is related to a class of chemicals involved in various chemical transformations and studies on sigma receptor affinity and cytotoxicity. These compounds, including diazabicyclo[3.2.2]nonane derivatives, are explored for their unique structural and chemical characteristics (Holl et al., 2009).
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives involves several steps, including cyclization and debenzylation processes. These methods provide insights into the formation of complex bicyclic structures and their variations (Geiger et al., 2007).
Molecular Structure Analysis
Studies on the molecular structure of diazabicyclo[3.2.2]nonane derivatives reveal that they typically exist in specific conformations, such as the boat-chair form, which influences their chemical behavior and interaction with biological targets (Bogdanov et al., 1988).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be attributed to their complex bicyclic structure, which participates in various chemical reactions. Their reactivity is further influenced by the presence of different substituents and functional groups (Hsueh & Chang, 2022).
Physical Properties Analysis
The physical properties of diazabicyclo[3.2.2]nonane derivatives, such as solubility and melting points, are crucial for their application in various fields. These properties depend largely on their molecular structure and the nature of substituents (Nikit-skaya et al., 1970).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and stability under various conditions, are significant for understanding the potential applications and reactivity patterns of these compounds (Sakthivel & Jeyaraman, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity : A study by Geiger et al. (2007) describes the preparation of stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, leading to compounds with high σ1 receptor affinity. The research highlights the cell growth inhibition of these compounds against five human tumor cell lines, notably the small cell lung cancer cell line A-427. This indicates a potential targeted therapy application, as the compounds completely stopped cell growth at a 20 μM concentration, with IC50-values comparable to antitumor drugs cisplatin and oxaliplatin. The binding assays showed considerable expression of sigma1 and sigma2 receptors in the investigated tumor cell lines, suggesting a mechanism for the observed cytotoxic effects (Geiger et al., 2007).
Influence of Aromatic Residue on σ Receptor Affinity and Cytotoxicity : Further exploration by Holl et al. (2009) into 6,8-diazabicyclo[3.2.2]nonane derivatives revealed the impact of the second aromatic residue on sigma receptor affinity and cytotoxicity. The study synthesized a series of derivatives and assessed their growth inhibition against human tumor cell lines, finding select compounds to exhibit significant cytotoxic potency against the small cell lung cancer cell line A-427. This research suggests that the structural features of these compounds, particularly the presence and positioning of aromatic residues, play a crucial role in their interaction with sigma receptors and their subsequent antitumor activity (Holl et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-24-12-17-8-9-20(14-24)25(13-17)22(26)18-5-3-7-21(11-18)27-15-16-4-2-6-19(23)10-16/h2-7,10-11,17,20H,8-9,12-15H2,1H3/t17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKHHCXOPLAHKT-FXAWDEMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N(C2)C(=O)C3=CC(=CC=C3)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC(=CC=C3)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)
![N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine](/img/structure/B5565158.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5565168.png)
![3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5565176.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5565187.png)
![2-[(4-chlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565199.png)
![6-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5565213.png)
![4-[(2,4,5,6-tetrachloropyridin-3-yl)carbonyl]morpholine](/img/structure/B5565220.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5565235.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5565239.png)
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5565249.png)
